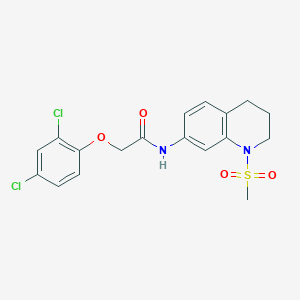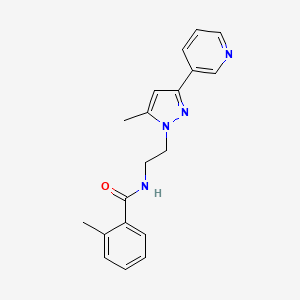
2-(2,4-dichlorophenoxy)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s used widely in agriculture in soybean, corn, sugarcane, and wheat fields, and it turns up in most “weed and feed” products as well as in many lawn treatments .
Synthesis Analysis
The synthesis of 2,4-D or similar compounds typically involves the reaction of phenol derivatives with chloroacetic acid in the presence of a base .Molecular Structure Analysis
The molecular structure of 2,4-D consists of a two carbon chain (acetic acid) substituted with a dichlorinated phenol .Chemical Reactions Analysis
2,4-D is known to decompose rapidly in water . It’s also incompatible with strong oxidizers and is corrosive to metals .Physical And Chemical Properties Analysis
2,4-D is an odorless white to tan solid that sinks in water . It has a molecular formula of C8H6Cl2O3 .Aplicaciones Científicas De Investigación
Herbicide
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and the third most commonly used in North America . It is a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level .
Plant Growth Regulator
2,4-D is an important synthetic auxin, often used in laboratories for plant research and as a supplement in plant cell culture media such as MS medium . It is absorbed through the leaves and is translocated to the meristems of the plant. Uncontrolled, unsustainable growth ensues causing stem curl-over, leaf withering, and eventual plant death .
Antibody Detection
Antibodies that detect 2,4-Dichlorophenoxyacetic acid can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . These antibodies are developed in Mouse and Rabbit .
Fluorescence Detection
The compound can be detected through fluorescence resonance energy transfer (FRET) of nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs) . This method allows the rapid and selective visual detection of 2,4-dichlorophenoxyacetic acid (2,4-D) .
Agricultural Use
Herbicides are agrochemicals used to control the growth of undesired weeds, and aim to significantly increase crop productivity . Most herbicides are small molecules that normally do not cause intrinsic toxicities but inhibit specific molecular target sites within critical plant biochemical and/or physiological pathways, which often cause catastrophic and lethal consequences .
Hormone Disruption
A selective herbicide is used to control certain types of weeds, and usually works through some type of hormone disruption . Synthetic auxin is a selective herbicide and serves as one of the most important herbicides to control weed growth in agriculture worldwide .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-27(24,25)22-8-2-3-12-4-6-14(10-16(12)22)21-18(23)11-26-17-7-5-13(19)9-15(17)20/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRQLEUOZWHZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)


![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)
![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)


![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)